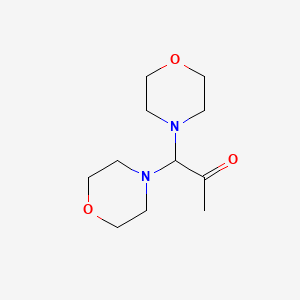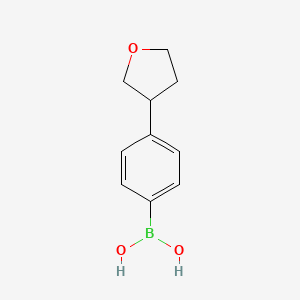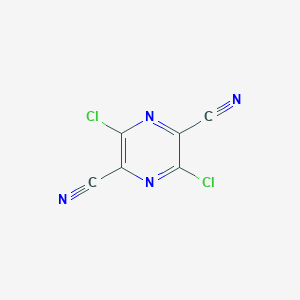
3,6-Dichloropyrazine-2,5-dicarbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,6-Dichloropyrazine-2,5-dicarbonitrile is a chemical compound with the molecular formula C6Cl2N4. It is a derivative of pyrazine, characterized by the presence of two chlorine atoms and two cyano groups attached to the pyrazine ring. This compound is known for its applications in various fields, including organic synthesis and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
3,6-Dichloropyrazine-2,5-dicarbonitrile can be synthesized through several methods. One common approach involves the oxidation of aniline in the presence of chlorine water, leading to the formation of the desired compound . Another method includes the use of di-tert-butyl (3,6-dichloropyrazine-2,5-diyl)dicarbamate as a precursor, which can be obtained on a large scale .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as chlorination, nitration, and subsequent purification to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions
3,6-Dichloropyrazine-2,5-dicarbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups using appropriate reagents.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex structures.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include triethylamine, methanol, and other nucleophiles. Reaction conditions often involve controlled temperatures and specific solvents to facilitate the desired transformations .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield various substituted pyrazine derivatives, while cyclization reactions can produce complex heterocyclic compounds .
Applications De Recherche Scientifique
3,6-Dichloropyrazine-2,5-dicarbonitrile has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 3,6-Dichloropyrazine-2,5-dicarbonitrile involves its ability to undergo single electron transfer (SET) reactions, making it a powerful photoredox catalyst. The compound’s structure allows for the efficient transfer of electrons, facilitating various chemical transformations. Molecular targets and pathways involved include the interaction with substrates to promote oxidation, reduction, and other photoredox processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
5,6-Dichloropyrazine-2,3-dicarbonitrile: Another dichloropyrazine derivative with similar chemical properties.
3,5-Dichloropyrazine-2,6-dicarbonitrile: An isomer with different substitution patterns on the pyrazine ring.
Uniqueness
3,6-Dichloropyrazine-2,5-dicarbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and photoredox properties.
Propriétés
Formule moléculaire |
C6Cl2N4 |
|---|---|
Poids moléculaire |
198.99 g/mol |
Nom IUPAC |
3,6-dichloropyrazine-2,5-dicarbonitrile |
InChI |
InChI=1S/C6Cl2N4/c7-5-3(1-9)11-6(8)4(2-10)12-5 |
Clé InChI |
SILTXHLSAGGGLP-UHFFFAOYSA-N |
SMILES canonique |
C(#N)C1=C(N=C(C(=N1)Cl)C#N)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


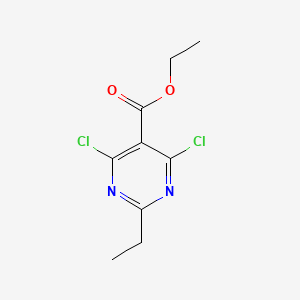
![2,2-difluoro-4,6,10,12-tetramethyl-5,11-dipyridin-4-yl-8-[4-(trifluoromethyl)phenyl]-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaene](/img/structure/B12969465.png)
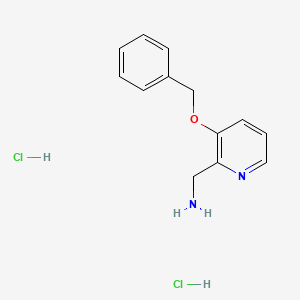
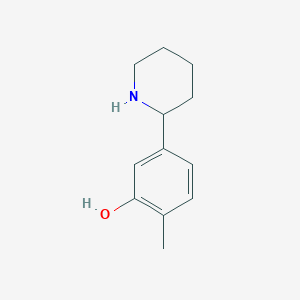
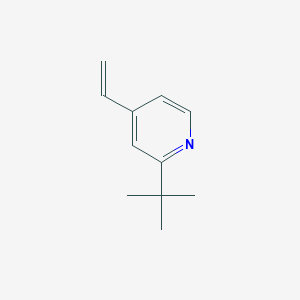
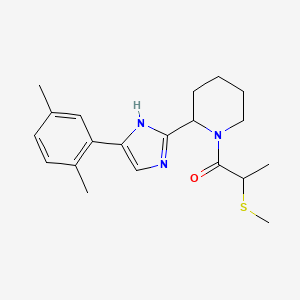
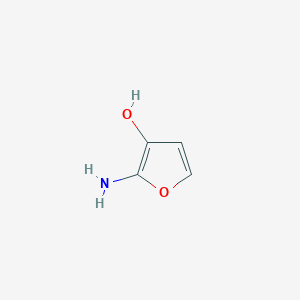
![2-Acetylimidazo[1,2-a]pyridine-6-carbonitrile](/img/structure/B12969503.png)
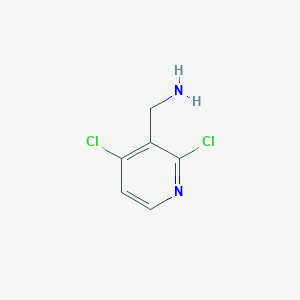

![2,5,6-trimethyl-1H-imidazo[4,5-b]pyrazine](/img/structure/B12969514.png)
